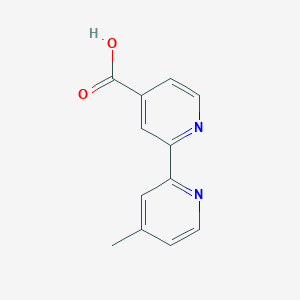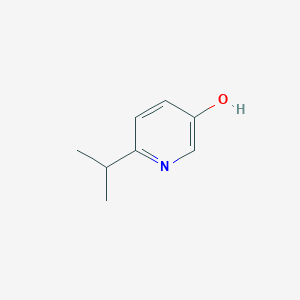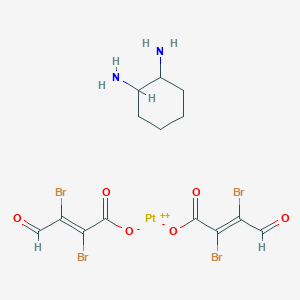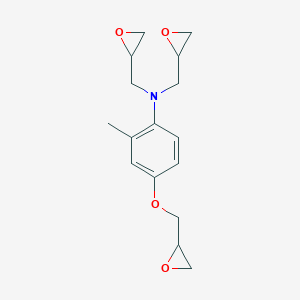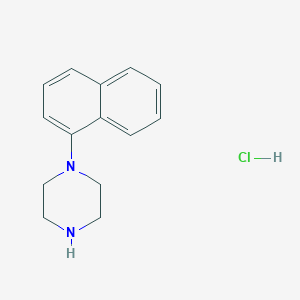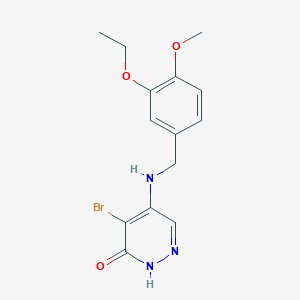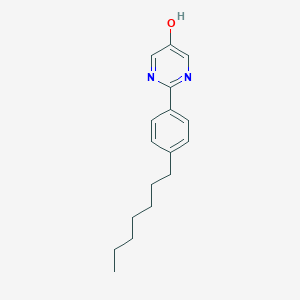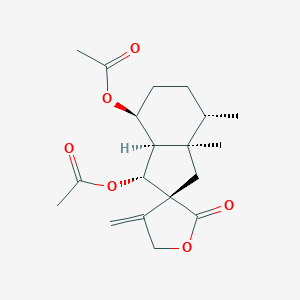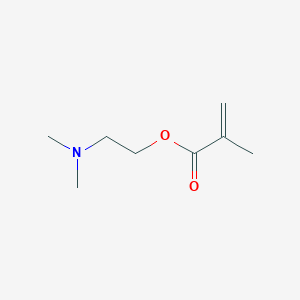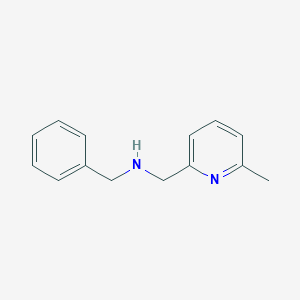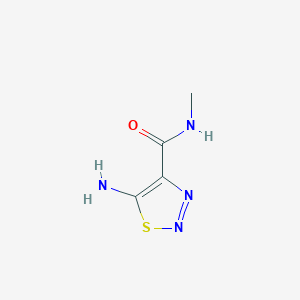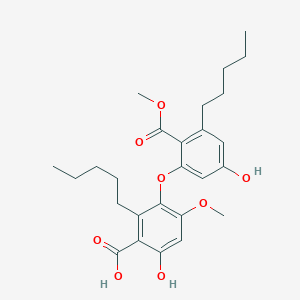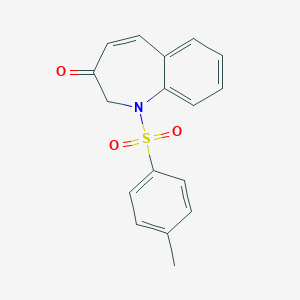
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one, also known as MSB, is a chemical compound with potential therapeutic applications in various fields. It belongs to the class of benzazepine derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is still under investigation, but it is believed to involve the modulation of specific signaling pathways and the inhibition of enzymes involved in various cellular processes. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to target the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Effets Biochimiques Et Physiologiques
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to modulate the activity of neurotransmitters and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has several advantages for lab experiments, including its high yield and purity, its availability for further research, and its potential therapeutic applications in various fields. However, there are also limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, including its potential use in combination therapies for cancer and inflammation, its potential use in the treatment of neurological disorders, and its potential use as a diagnostic tool for specific diseases. Further investigation is needed to fully understand the mechanism of action of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one and its potential therapeutic applications in various fields.
Conclusion:
In conclusion, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one is a promising chemical compound with potential therapeutic applications in various fields. Its synthesis method has been optimized and validated, making it readily available for further research. 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to have various biochemical and physiological effects, depending on the specific research application. While there are limitations to using 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in lab experiments, there are also several future directions for 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one research, making it an exciting area of study for scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one in a high yield and purity. This synthesis method has been optimized and validated in various studies, making 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one readily available for further research.
Applications De Recherche Scientifique
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one has been shown to modulate the activity of neurotransmitters and improve cognitive function.
Propriétés
Numéro CAS |
19673-37-1 |
|---|---|
Nom du produit |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
Formule moléculaire |
C17H15NO3S |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2H-1-benzazepin-3-one |
InChI |
InChI=1S/C17H15NO3S/c1-13-6-10-16(11-7-13)22(20,21)18-12-15(19)9-8-14-4-2-3-5-17(14)18/h2-11H,12H2,1H3 |
Clé InChI |
DTJAFLGZMHVOPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C=CC3=CC=CC=C32 |
Synonymes |
1-[(4-Methylphenyl)sulfonyl]-1H-1-benzazepin-3(2H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



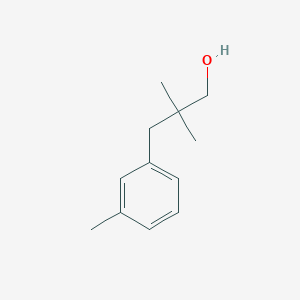
![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)
